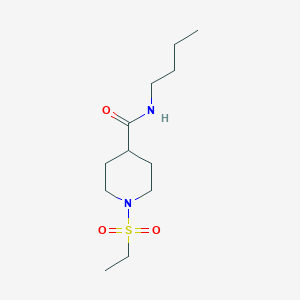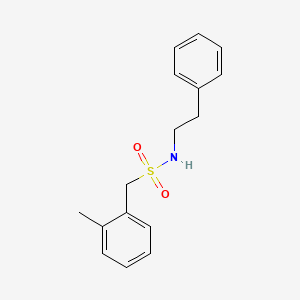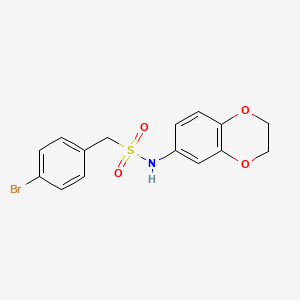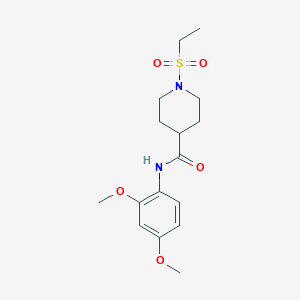![molecular formula C18H20N2O3 B4428257 N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B4428257.png)
N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide, commonly known as APIM-201, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. APIM-201 belongs to the class of benzamide derivatives and is known to exhibit potent anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of APIM-201 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. APIM-201 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of the expression of pro-inflammatory cytokines and chemokines, resulting in the anti-inflammatory and anti-tumor effects of APIM-201.
Biochemical and Physiological Effects:
APIM-201 has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo models. APIM-201 has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. APIM-201 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in inflammatory cells, leading to the attenuation of inflammation. Additionally, APIM-201 has been reported to reduce oxidative stress and inflammation in the brain, resulting in neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
APIM-201 has several advantages for lab experiments, including its ease of synthesis, stability, and potency. APIM-201 can be synthesized using commercially available starting materials, and the yield and purity of the product can be optimized by modifying the reaction conditions. APIM-201 is also stable under physiological conditions and exhibits potent anti-inflammatory and anti-tumor properties. However, APIM-201 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by modifying the formulation and dosing of APIM-201.
Orientations Futures
APIM-201 has several potential future directions for research and development. One potential direction is to study the efficacy of APIM-201 in combination with other anti-cancer and anti-inflammatory agents. Another potential direction is to investigate the potential of APIM-201 as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective NF-κB inhibitors based on the structure of APIM-201 could lead to the discovery of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
APIM-201 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Several studies have shown that APIM-201 exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. APIM-201 has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, APIM-201 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)23-17-7-5-4-6-16(17)18(22)20-15-10-8-14(9-11-15)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJQWSOYUMVIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-pyrrolidinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B4428182.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4428186.png)
![N-cyclohexyl-2-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4428189.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4428195.png)
![N-bicyclo[2.2.1]hept-2-yl-1-phenylmethanesulfonamide](/img/structure/B4428206.png)


![2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(4-methylbenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4428253.png)

![N-(1-ethylpropyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4428270.png)

